1-(4-chlorobenzenesulfonyl)-N-phenylpyrrolidine-2-carboxamide
Description
1-(4-Chlorobenzenesulfonyl)-N-phenylpyrrolidine-2-carboxamide is a synthetic organic compound characterized by a pyrrolidine-2-carboxamide backbone substituted with a 4-chlorobenzenesulfonyl group at position 1 and an N-phenyl moiety.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-phenylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c18-13-8-10-15(11-9-13)24(22,23)20-12-4-7-16(20)17(21)19-14-5-2-1-3-6-14/h1-3,5-6,8-11,16H,4,7,12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSUECYHWISGIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzenesulfonyl)-N-phenylpyrrolidine-2-carboxamide typically involves multiple steps:
Formation of 4-chlorobenzenesulfonyl chloride: Chlorobenzene is reacted with chlorosulfonic acid in the presence of a halogenated aliphatic hydrocarbon solvent and an alkali metal salt of a mineral acid
N-phenylpyrrolidine-2-carboxamide synthesis: This intermediate is then reacted with N-phenylpyrrolidine-2-carboxamide under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzenesulfonyl)-N-phenylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation
Nucleophilic Substitution: The sulfonyl group can be replaced by nucleophiles under suitable conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, nitration would yield nitro derivatives, while nucleophilic substitution could yield various sulfonamide derivatives.
Scientific Research Applications
1-(4-chlorobenzenesulfonyl)-N-phenylpyrrolidine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Materials Science: It may be used in the development of advanced materials with specific properties, such as polymers and resins.
Biological Studies: The compound can be used to study the interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzenesulfonyl)-N-phenylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their function. This can affect various biological pathways, depending on the specific target .
Comparison with Similar Compounds
Key Observations :
- Sulfonyl vs. Urea Groups : Chloropropamide’s urea moiety enables hydrogen bonding with pancreatic β-cell receptors, a mechanism absent in the target compound’s carboxamide group .
- Halogen Effects : Bromine in the benzoyl analog () increases molecular weight but may reduce metabolic stability compared to chlorine .
- Stereochemistry : The (2S)-configured analog () exhibits specific binding interactions, suggesting enantioselective activity in the target compound .
Pharmacological Activity
While direct activity data for the target compound are scarce, inferences can be drawn from analogs:
Biological Activity
1-(4-Chlorobenzenesulfonyl)-N-phenylpyrrolidine-2-carboxamide, with the molecular formula and a molecular weight of 364.8 g/mol, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The compound is known to act as an inhibitor of specific enzymes and receptors, modulating their activity and influencing cellular pathways. The sulfonamide group is particularly significant, as it often enhances the compound's binding affinity to target proteins.
Enzyme Inhibition
Research indicates that this compound exhibits potential as an enzyme inhibitor. For instance, it has been studied for its effects on proteases and kinases, which are crucial in various signaling pathways and disease processes. Inhibition of these enzymes can lead to therapeutic effects in conditions such as cancer and inflammatory diseases.
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Preliminary studies indicate that this compound may possess anticancer activity. Its ability to induce apoptosis in cancer cells has been documented, making it a candidate for further investigation in cancer therapy.
Case Studies
- Enzyme Inhibition Study : A study published in the Journal of Medicinal Chemistry explored the inhibitory effects of this compound on a specific protease involved in cancer progression. The results showed a significant reduction in enzyme activity at micromolar concentrations, indicating its potential as a therapeutic agent against cancer .
- Antimicrobial Activity : Research conducted at a prominent university demonstrated that this compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be below 50 µg/mL, highlighting its efficacy .
- Cell Viability Assay : In vitro studies using human cancer cell lines showed that treatment with this compound resulted in decreased cell viability and increased apoptosis rates compared to control groups. This suggests its potential role as an anticancer agent .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
